Allylamine hydrochloride
Overview
Description
Allylamine hydrochloride is an organic compound with the formula C3H7N·HCl. It is a colorless liquid that is the simplest stable unsaturated amine. This compound is widely used in various chemical and industrial applications due to its reactivity and versatility.
Mechanism of Action
Target of Action
Allylamine hydrochloride, a synthetic allylamine antifungal, primarily targets the fungal squalene monooxygenase (also known as squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions .
Mode of Action
This compound specifically inhibits squalene monooxygenase, thereby inhibiting ergosterol synthesis . This inhibition disrupts the fungal cell wall synthesis pathway, leading to a deficiency in ergosterol .
Biochemical Pathways
The inhibition of squalene monooxygenase by this compound disrupts the sterol biosynthesis pathway in fungi . This results in a deficiency in ergosterol, a major fungal membrane sterol . Ergosterol is essential for maintaining the fluidity and integrity of the fungal cell membrane. Its deficiency leads to increased membrane permeability and leakage of cellular components .
Pharmacokinetics
This compound is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This property allows it to effectively target and treat dermatophyte infections of toenails and fingernails as well as other fungal skin infections . .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to a deficiency in ergosterol within the fungal cell membrane . This deficiency results in increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH, temperature, and salinity . For instance, the expansion and contraction properties of this compound hydrogels, which are used in energy recovery systems, can be significantly affected by the salinity of the water . .
Biochemical Analysis
Biochemical Properties
Allylamine hydrochloride, like other allylamines, inhibits ergosterol synthesis by inhibiting the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway . This interaction disrupts the fungal cell wall, leading to cell death .
Cellular Effects
This compound’s antifungal activity is due to its ability to disrupt the fungal cell wall. This disruption leads to increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death . The compound’s lipophilic nature allows it to accumulate in skin, nails, and fatty tissues, enhancing its antifungal effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the fungal squalene monooxygenase . This enzyme is crucial for the synthesis of ergosterol, a major component of the fungal cell wall. By inhibiting this enzyme, this compound prevents the formation of ergosterol, leading to a buildup of squalene and a deficiency in ergosterol. This imbalance weakens the fungal cell wall, leading to cell death .
Temporal Effects in Laboratory Settings
Given its mechanism of action, it is likely that the compound’s effects would become more pronounced over time as the disruption of ergosterol synthesis leads to a gradual weakening of the fungal cell wall .
Dosage Effects in Animal Models
It is known that the compound is well-absorbed after oral administration in humans and small animals
Metabolic Pathways
This compound is extensively metabolized in humans, with systemic clearance being dependent primarily on its biotransformation . At least 15 metabolites have been identified, although none of these demonstrate significant antifungal activity .
Transport and Distribution
Due to its lipophilic nature, this compound tends to accumulate in skin, nails, and fatty tissues . This allows the compound to reach high concentrations in these areas, enhancing its antifungal effects .
Subcellular Localization
Given its lipophilic nature and its tendency to accumulate in skin, nails, and fatty tissues, it is likely that the compound is able to penetrate cell membranes and exert its effects within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylamine hydrochloride can be synthesized through several methods:
Reaction with Allyl Chloride: One common method involves treating allyl chloride with ammonia, followed by distillation to obtain allylamine.
Hydrolysis of Allyl Isothiocyanate: Pure samples of this compound can also be prepared by hydrolyzing allyl isothiocyanate.
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of allyl chloride with hexamine, followed by distillation . This method is preferred due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Allylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Allylamine can be oxidized to form aldehydes or ketones, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form saturated amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Allylamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: this compound is used in the preparation of hydrogels and other biomaterials.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antifungal agents.
Industry: The compound is used in the production of polymers and as a reagent in various industrial processes.
Comparison with Similar Compounds
- Diallylamine
- Triallylamine
- Flunarizine
- Naftifine
Properties
IUPAC Name |
prop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWTHRHHANFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent) | |
Record name | 2-Propen-1-amine, homopolymer, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110507-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=10017-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(allylamine hydrochloride) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=71550-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(allylamine hydrochloride) | |
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DSSTOX Substance ID |
DTXSID60872280 | |
Record name | Allylamine hydrochloride (1:1) | |
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Molecular Weight |
93.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Poly(allylamine hydrochloride) | |
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CAS No. |
10017-11-5, 71550-12-4 | |
Record name | Allylamine hydrochloride | |
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Record name | Poly(allylamine hydrochloride) | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |
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Record name | Allylamine hydrochloride (1:1) | |
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Record name | Polymer of allylamine hydrochloride | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1) | |
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Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.616 | |
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Record name | ALLYLAMINE HYDROCHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H25ILF98 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allylamine hydrochloride?
A1: this compound has the molecular formula C3H8ClN and a molecular weight of 93.55 g/mol.
Q2: Is there any spectroscopic data available to characterize this compound?
A2: Yes, several studies employ spectroscopic techniques for characterization. For example, Fourier transform infrared spectrometer (FTIR) analysis of poly(this compound) (PAH) reveals the disappearance of characteristic C-H stretching and deformation vibration peaks associated with the -C=CH2 group upon polymerization of this compound. [] Additionally, 1H NMR spectroscopy confirms PAH formation by showing three distinct peaks corresponding to the three types of hydrogen atoms in the polymer structure. []
Q3: How does the stability of poly(this compound) (PAH) change under different pH conditions?
A3: PAH multilayers exhibit pH-dependent swelling/deswelling transitions. [] The pH at which these transitions occur is influenced by the pH during film assembly. Films prepared at pH 8.5 show trigger points near the pKa of PAH, suggesting that swelling is controlled by the ionization of free amine groups. [] Conversely, films assembled at pH 4.5 display different trigger points, indicating a different swelling mechanism likely due to the protonation state of PAH during assembly. []
Q4: Can poly(this compound) (PAH) based materials be designed for controlled drug release?
A4: Yes, research suggests that p-Sulfonatocalix[6]arene can form insoluble complexes with PAH at specific charge balances. [] This interaction makes p-Sulfonatocalix[6]arene, a glycosylaminoglycan analog, a promising candidate for controlled release applications, particularly for proteins encapsulated within mesoscopic polyelectrolyte complexes. []
Q5: What is the role of water in the thermal properties of poly(this compound) (PAH) and poly(acrylic acid) (PAA) complexes?
A5: Water significantly influences the glass-transition-like thermal transition (Ttr) observed in PAH/PAA complexes. [] Studies show that Ttr decreases with increasing water content and decreasing complexation pH. [] This behavior points to a strong influence of water molecules interacting with intrinsic ion pairs within the complex, impacting its thermal properties. []
Q6: Can poly(this compound) (PAH) be used to improve the catalytic activity of nanoparticles?
A6: Yes, research shows that PAH-functionalized reduced graphene oxide (RGO-PAH) nanocomposites exhibit excellent catalytic activity. [] Specifically, these nanocomposites demonstrate a high average turnover frequency for the reduction of 4-nitrophenol by sodium borohydride, highlighting their potential in catalytic applications. []
Q7: How does molecular modeling contribute to understanding the interaction between poly(this compound) (PAH) and negatively charged microgels?
A7: Molecular simulations combined with dynamic light scattering and zeta potential measurements provide insights into the interaction between PAH and negatively charged poly(N-isopropylacrylamide-co-methacrylic acid) (P(NIPAm-co-MAA)) microgels. [] These simulations help visualize and understand the preferential accumulation of different molecular weight PAH chains inside or on the surface of the microgels. []
Q8: How is this compound employed in the fabrication of nanomaterials?
A8: this compound is a key component in creating various nanostructures. For example, it's used in the layer-by-layer assembly to fabricate:
- Hollow microcapsules: PAH-modified with rose Bengal and layered with sodium poly(styrene sulfonate) form microcapsules with photoactive properties for singlet oxygen generation. []
- Superhydrophobic coatings: PAH and poly(acrylic acid) polyelectrolyte multilayers deposited on glass substrates and further modified with nanoparticles and semifluorinated silane create superhydrophobic surfaces. []
- Conductive nanotubes: Negatively charged polypyrrole and positively charged PAH alternately adsorbed onto polycarbonate templates create conductive nanotubes after template removal. []
- Multilayer thin films: PAH is combined with various materials like lanthanide polyoxometalates, cellulose nanocrystals, and rare-earth-containing polyoxometalates to create ultrathin films with tunable properties. [, , ]
Q9: Can poly(this compound) be used to improve the properties of paper made from recycled materials?
A9: Yes, PAH shows promise in enhancing the properties of recycled paper. Research indicates that adding PAH to recycled unbleached softwood kraft pulps, specifically at levels that saturate the fiber's adsorption capacity, can improve paper strength. [, ] Notably, compressive strengths, as measured by SCT and CMT tests, significantly improve with PAH addition. [, ] The improvements are attributed to PAH's influence on fiber swelling and its ability to enhance shear bond strength within the paper structure. [, ]
Q10: Are there any biomedical applications being explored for poly(this compound) (PAH)?
A10: Yes, PAH-coated upconversion nanoparticles (UCNPs) are being investigated for their biological effects. [] Studies show that PAH-UCNPs, unlike PAA-UCNPs, can induce autophagy and apoptosis in human myeloma and leukemia cells. [] This finding suggests potential applications of PAH-UCNPs in cancer therapy. []
Q11: Can poly(this compound) (PAH) be used to create materials for biosensing applications?
A11: Yes, PAH shows potential in biosensor development. One example is its use in creating an amperometric glucose biosensor. [] Here, PAH facilitates the effective self-assembly of gold nanoparticles (AuNPs) in multilayers, leading to efficient immobilization of glucose oxidase (GOD) for glucose detection. []
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